4-(2-Benzofuranyl)-2,6-dibromo-phenol
Overview
Description
4-(2-Benzofuranyl)-2,6-dibromo-phenol is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the benzofuran ring in its structure makes it a significant compound in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzofuranyl)-2,6-dibromo-phenol typically involves the coupling of 2-bromo-4-chlorophenol with a suitable benzofuran precursor, followed by cyclization under optimized reaction conditions . The reaction conditions often include the use of a base and a solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for benzofuran derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps for purification and isolation of the final product to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Benzofuranyl)-2,6-dibromo-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted benzofuran derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted benzofuran compounds .
Scientific Research Applications
4-(2-Benzofuranyl)-2,6-dibromo-phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its anti-tumor and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(2-Benzofuranyl)-2,6-dibromo-phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell growth and proliferation, making it a potential candidate for anti-cancer therapy . It also exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and viruses .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with similar biological activities.
Benzothiophene: Contains a sulfur atom instead of oxygen in the ring, with comparable pharmacological properties.
Coumarin: Another heterocyclic compound with a fused benzene ring, known for its anticoagulant properties
Uniqueness
4-(2-Benzofuranyl)-2,6-dibromo-phenol is unique due to the presence of both bromine atoms and the benzofuran ring, which contribute to its distinct chemical reactivity and biological activity. Its dual halogenation enhances its potential as a pharmacologically active compound .
Properties
IUPAC Name |
4-(1-benzofuran-2-yl)-2,6-dibromophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2O2/c15-10-5-9(6-11(16)14(10)17)13-7-8-3-1-2-4-12(8)18-13/h1-7,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWKCNPTYNCCGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=C(C(=C3)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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